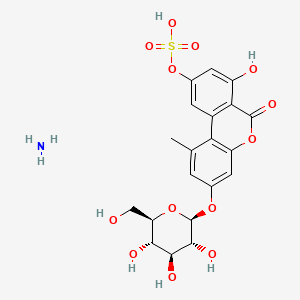
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt is a complex organic compound with the molecular formula C20H23NO13S and a molecular weight of 517.46 g/mol. It is a fungal toxin conjugate, often referred to as Alternariol Sulfate Glucoside. This compound is categorized under carbohydrates, nucleosides, and nucleotides, specifically monosaccharides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves multiple steps, starting with the preparation of alternariol, followed by glucosylation and sulfation reactions. The glucosylation process typically involves the use of glucosyl donors and catalysts under controlled conditions to attach the glucose moiety to alternariol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of sulfate esters and glucosides.
Biology: The compound is studied for its role as a fungal toxin and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves its interaction with specific molecular targets and pathways. As a fungal toxin, it disrupts cellular processes by inhibiting key enzymes and interfering with metabolic pathways. The compound’s glucoside and sulfate ester groups play a crucial role in its bioactivity and specificity.
相似化合物的比较
Similar Compounds
Alternariol: The parent compound of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt, lacking the glucoside and sulfate ester groups.
Alternariol Monomethyl Ether: A derivative of alternariol with a methyl ether group.
Alternariol 9-Sulfate: A sulfate ester derivative of alternariol without the glucoside group.
Uniqueness
This compound is unique due to its combined glucoside and sulfate ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioactivity compared to its parent compound and other derivatives.
属性
分子式 |
C20H23NO13S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
azane;[7-hydroxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H20O13S.H3N/c1-7-2-8(30-20-18(25)17(24)16(23)13(6-21)32-20)5-12-14(7)10-3-9(33-34(27,28)29)4-11(22)15(10)19(26)31-12;/h2-5,13,16-18,20-25H,6H2,1H3,(H,27,28,29);1H3/t13-,16-,17+,18-,20-;/m1./s1 |
InChI 键 |
XLEYRSQRBJGWAG-SWWIYODWSA-N |
手性 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O.N |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


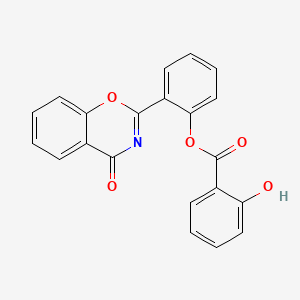
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
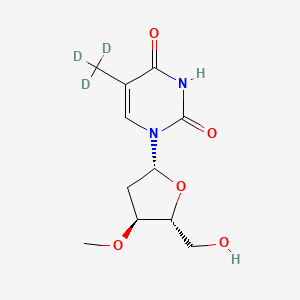
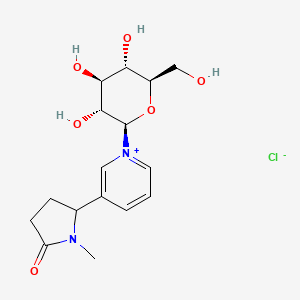
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
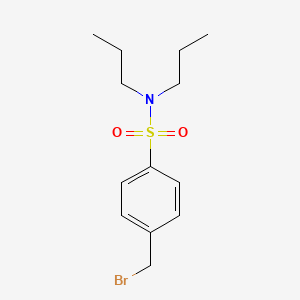
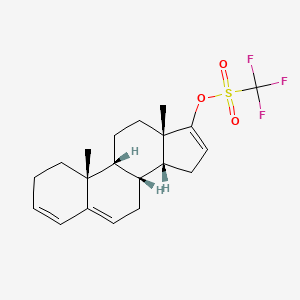
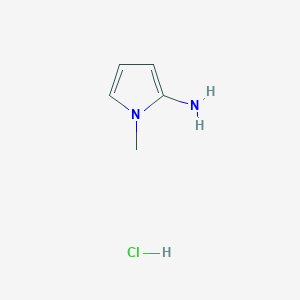

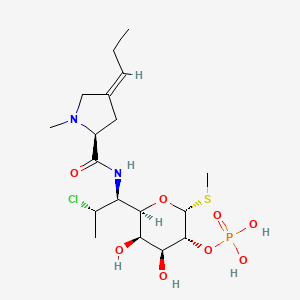
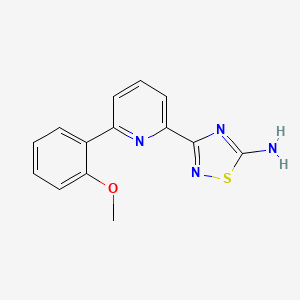
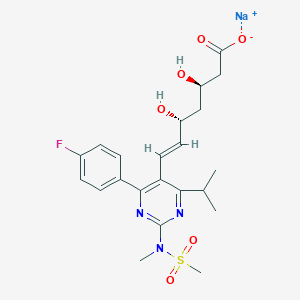

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
